molecular formula C28H27NO4 B3019017 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923164-91-4

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B3019017
CAS No.: 923164-91-4
M. Wt: 441.527
InChI Key: MLNYINZFXGLCGV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure that combines a benzamide group with a chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting chromen-4-one is then subjected to further functionalization to introduce the ethoxyphenyl and tert-butyl groups. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromen-4-one and benzamide can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one moiety could yield quinone derivatives, while reduction of the benzamide group could produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromen-4-one moiety can act as a pharmacophore, engaging in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological targets. The benzamide group may enhance binding affinity and specificity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives that lack this structural feature, potentially offering novel applications and enhanced activity in various fields.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)26-17-24(30)23-16-21(12-15-25(23)33-26)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNYINZFXGLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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